4-Iodo-3-methylbenzaldehyde
Overview
Description
4-Iodo-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the fourth position and a methyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-3-methylbenzaldehyde can be synthesized from 4-iodo-3-methylbenzonitrile. The process involves the reduction of the nitrile group to an aldehyde using diisobutylaluminum hydride (DIBAL-H) in dichloromethane at low temperatures (-15 to -20°C). The reaction is carried out under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction techniques with appropriate scaling of reagents and reaction conditions to ensure safety and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 4-iodo-3-methylbenzoic acid.
Reduction: The aldehyde group can be reduced to form 4-iodo-3-methylbenzyl alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: 4-Iodo-3-methylbenzoic acid.
Reduction: 4-Iodo-3-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Iodo-3-methylbenzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism by which 4-Iodo-3-methylbenzaldehyde exerts its effects depends on the specific chemical reactions it undergoesThe aldehyde group can participate in various condensation reactions, forming imines or other derivatives that can interact with biological targets .
Comparison with Similar Compounds
3-Iodo-4-methylbenzaldehyde: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.
4-Iodo-2-methylbenzaldehyde: Another positional isomer with distinct chemical properties.
Uniqueness: 4-Iodo-3-methylbenzaldehyde is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis in organic chemistry.
Properties
IUPAC Name |
4-iodo-3-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOMUMGPCHBUKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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